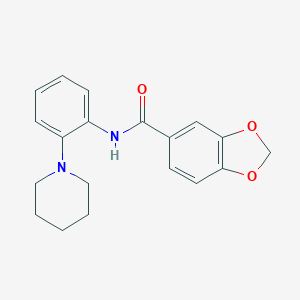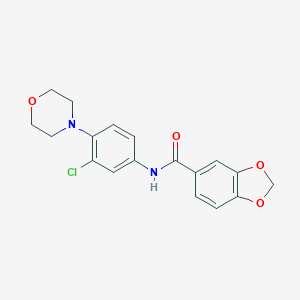![molecular formula C19H23N3O3S B251410 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251410.png)
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in a wide range of cellular processes.
作用机制
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII works by binding to the ATP-binding site of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, thereby inhibiting its activity. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a serine/threonine kinase that is involved in the regulation of a wide range of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. By inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity, 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate these cellular processes and affect downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII depend on the specific cellular context and signaling pathways involved. Some of the key effects of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII include:
1. Regulation of gene expression: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide plays a critical role in the regulation of gene expression by phosphorylating transcription factors and other regulatory proteins. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate gene expression by inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity.
2. Cell proliferation and differentiation: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is involved in the regulation of cell proliferation and differentiation. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate these processes by inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity.
3. Apoptosis: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is involved in the regulation of apoptosis. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate apoptosis by inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity.
实验室实验的优点和局限性
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Potency: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is a potent inhibitor of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, making it a useful tool for studying the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in various cellular processes.
2. Specificity: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is relatively specific for 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, making it less likely to affect other signaling pathways.
3. Availability: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is commercially available, making it easily accessible for lab experiments.
Some of the key limitations of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII include:
1. Toxicity: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can be toxic to cells at high concentrations, making it important to use appropriate dosages in lab experiments.
2. Off-target effects: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can have off-target effects on other signaling pathways, making it important to use appropriate controls in lab experiments.
3. Cost: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can be relatively expensive, making it important to consider cost when planning lab experiments.
未来方向
There are several future directions for research on 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII. Some of the key areas for future research include:
1. Development of new 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitors: While 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is a potent inhibitor of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, there is still a need for more specific and potent inhibitors.
2. Clinical trials: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII and other 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitors have shown promise in preclinical studies for the treatment of various diseases. Clinical trials will be needed to determine their safety and efficacy in humans.
3. Mechanistic studies: While the mechanism of action of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is relatively well understood, there is still much to learn about the downstream effects of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibition on cellular processes.
4. Combination therapies: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitors may be effective in combination with other drugs or therapies for the treatment of various diseases. Future research will be needed to identify potential combinations and to determine their efficacy.
合成方法
The synthesis of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII involves several steps. The first step is the synthesis of 4-(methylsulfonyl)piperazine, which is then reacted with 4-bromoaniline to form 4-(4-bromoanilino)-1-methylsulfonylpiperazine. This compound is then reacted with 2-chloro-N-(4-nitrophenyl)benzamide to form 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. The final product is obtained after purification and characterization.
科学研究应用
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been extensively used in scientific research to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in various cellular processes. It has been shown to inhibit 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity in vitro and in vivo, leading to a wide range of effects on cellular signaling pathways. Some of the key scientific research applications of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII include:
1. Neurodegenerative diseases: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been used to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in these diseases and to develop potential therapies.
2. Cancer: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to play a critical role in the development and progression of various types of cancer. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been used to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in cancer and to develop potential therapies.
3. Diabetes: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been implicated in the regulation of glucose metabolism and insulin signaling. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been used to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in diabetes and to develop potential therapies.
属性
分子式 |
C19H23N3O3S |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
2-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O3S/c1-15-5-3-4-6-18(15)19(23)20-16-7-9-17(10-8-16)21-11-13-22(14-12-21)26(2,24)25/h3-10H,11-14H2,1-2H3,(H,20,23) |
InChI 键 |
FHZBBLWOLWZPHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)

![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B251342.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251343.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)
![2,4-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251348.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251350.png)